molecular formula C10H9N3 B11914917 2-Methyl-1,5-dihydroimidazo[4,5-f]indole

2-Methyl-1,5-dihydroimidazo[4,5-f]indole

Cat. No.: B11914917
M. Wt: 171.20 g/mol
InChI Key: VGNAESUOJUAOBL-UHFFFAOYSA-N
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Description

2-Methyl-1,5-dihydroimidazo[4,5-f]indole is a heterocyclic compound that belongs to the class of imidazoindoles. This compound is characterized by the fusion of an imidazole ring with an indole ring, with a methyl group attached to the second position of the imidazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,5-dihydroimidazo[4,5-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,5-dihydroimidazo[4,5-f]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoindole oxides, while substitution reactions can produce various substituted imidazoindoles .

Scientific Research Applications

2-Methyl-1,5-dihydroimidazo[4,5-f]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,5-dihydroimidazo[4,5-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-b]pyridazine
  • 2-Methylimidazo[1,2-c]pyrimidine

Comparison: 2-Methyl-1,5-dihydroimidazo[4,5-f]indole is unique due to its specific ring fusion and substitution pattern. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, while 2-Methylimidazo[1,2-a]pyridine may have similar chemical properties, the presence of the indole ring in this compound imparts unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-methyl-1,5-dihydropyrrolo[2,3-f]benzimidazole

InChI

InChI=1S/C10H9N3/c1-6-12-9-4-7-2-3-11-8(7)5-10(9)13-6/h2-5,11H,1H3,(H,12,13)

InChI Key

VGNAESUOJUAOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C3C=CNC3=C2

Origin of Product

United States

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